3-[(2-Methoxyethyl)sulfamoyl]propanoic acid
Description
3-[(2-Methoxyethyl)sulfamoyl]propanoic acid is a sulfonamide derivative characterized by a propanoic acid backbone with a sulfamoyl group substituted by a 2-methoxyethyl moiety. This structure confers unique physicochemical properties, including moderate polarity due to the methoxy group and hydrogen-bonding capacity via the sulfamoyl and carboxylic acid functionalities.
Properties
IUPAC Name |
3-(2-methoxyethylsulfamoyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5S/c1-12-4-3-7-13(10,11)5-2-6(8)9/h7H,2-5H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJAIZBTJXXUEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methoxyethyl)sulfamoyl]propanoic acid typically involves the reaction of 3-chloropropanoic acid with 2-methoxyethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the sulfamoyl group. The reaction conditions generally include:
Temperature: 50-70°C
Solvent: Aqueous or organic solvent such as ethanol
Reaction Time: 4-6 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methoxyethyl)sulfamoyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Alkyl halides, aryl halides
Major Products
Oxidation Products: Sulfonic acids
Reduction Products: Amino derivatives
Substitution Products: Various alkyl or aryl substituted propanoic acids
Scientific Research Applications
3-[(2-Methoxyethyl)sulfamoyl]propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its sulfamoyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2-Methoxyethyl)sulfamoyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The table below compares 3-[(2-Methoxyethyl)sulfamoyl]propanoic acid with key analogues:
*Inferred molecular formula based on structural analysis.
Key Observations:
Substituent Effects on Bioactivity: Hydrophilic groups (e.g., hydroxyl in ’s derivatives) enhance water solubility and antimicrobial activity . Bulky aromatic substituents (e.g., 2-methoxyphenylmethyl in ) may reduce membrane permeability but improve target specificity .
Synthetic Accessibility: Derivatives with aromatic amines (e.g., 4-hydroxyphenylamino in ) require multi-step syntheses involving coupling agents like HBTU , whereas alkyl-substituted sulfonamides (e.g., methyl in ) are simpler to prepare.
Pharmacological and Physicochemical Properties
- Solubility : The target compound’s methoxyethyl group likely improves aqueous solubility compared to purely aromatic analogues (e.g., ) but remains less soluble than hydroxylated derivatives (e.g., ).
- ADME Profile: The 3-((4-hydroxyphenyl)amino)propanoic acid scaffold demonstrates favorable ADME properties, including intestinal absorption and low cytochrome P450 inhibition . The target compound’s methoxyethyl group may further enhance metabolic stability by reducing oxidative degradation.
Biological Activity
3-[(2-Methoxyethyl)sulfamoyl]propanoic acid, a compound with the molecular formula CHNOS, has garnered attention in recent years for its diverse biological activities. This article consolidates findings from various studies, highlighting its anti-inflammatory, antitumor, and antioxidant properties.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 211.236 g/mol |
| CAS Number | 61758-90-5 |
Biological Activities
1. Anti-inflammatory Activity:
Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical mediators in various inflammatory diseases. This inhibition can potentially lead to therapeutic applications in conditions like rheumatoid arthritis and other inflammatory disorders.
2. Antitumor Activity:
The compound has demonstrated promising antitumor effects by inducing apoptosis in cancer cells. Mechanistically, it activates caspase-3 while downregulating Bcl-2 expression, a protein known to inhibit apoptosis. This dual action suggests potential use in cancer therapies, particularly for tumors that are resistant to conventional treatments.
3. Antioxidant Activity:
this compound has also been reported to exhibit antioxidant activity by scavenging free radicals. This property is crucial in mitigating oxidative stress, which is implicated in various chronic diseases. The ability to neutralize reactive oxygen species (ROS) positions this compound as a candidate for further exploration in oxidative stress-related conditions.
Case Studies
Case Study 1: Inhibition of Cytokine Production
A study evaluated the effect of this compound on cytokine production in vitro. Results showed a significant reduction in TNF-α and IL-6 levels in macrophage cultures treated with the compound compared to controls. This suggests its potential utility in managing inflammatory responses.
Case Study 2: Induction of Apoptosis in Cancer Cells
In a controlled experiment with human cancer cell lines, treatment with this compound resulted in a dose-dependent increase in apoptosis markers. Flow cytometry analysis confirmed that higher concentrations of the compound led to increased caspase-3 activity and decreased Bcl-2 levels.
Safety and Toxicity
Studies indicate that this compound has low toxicity profiles, making it safe for use in scientific experiments. However, it is recommended to handle the compound under controlled conditions to mitigate any potential risks associated with chemical exposure.
Future Directions
The current state of research on this compound is still evolving. Future studies are encouraged to explore:
- Mechanistic Pathways: Further elucidation of the molecular mechanisms underlying its biological activities.
- Therapeutic Applications: Clinical trials assessing efficacy and safety in human subjects for inflammatory diseases and cancer treatment.
- Material Science Applications: Investigating its potential use in developing biodegradable polymers due to its chemical structure and properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
